molecular formula C17H37NO4Si B13701652 3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether

3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether

Cat. No.: B13701652
M. Wt: 347.6 g/mol
InChI Key: NVDPEDLRJFHDDP-UHFFFAOYSA-N
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Description

3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether is a compound that features a tert-butyloxycarbonyl-protected amino group and a triisopropylsilyl-protected hydroxyl group. This compound is often used in organic synthesis, particularly in the protection of functional groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether typically involves the protection of an amino group with a tert-butyloxycarbonyl group and the protection of a hydroxyl group with a triisopropylsilyl group. The process generally includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Protection of the Hydroxyl Group: The hydroxyl group is protected using triisopropylsilyl chloride in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are scaled up and optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the protecting groups under acidic or basic conditions.

    Substitution Reactions: The protected groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Deprotection of tert-Butoxycarbonyl Group: Typically achieved using trifluoroacetic acid or hydrochloric acid in a suitable solvent.

    Deprotection of Triisopropylsilyl Group: Achieved using fluoride ions, often from tetrabutylammonium fluoride.

Major Products Formed

    Deprotected Amino Alcohol: The primary product formed after the removal of both protecting groups.

Scientific Research Applications

3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether is used in various scientific research applications, including:

    Organic Synthesis: As a protected intermediate in the synthesis of complex molecules.

    Peptide Synthesis: Used in the protection of amino acids during peptide synthesis.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds where protection of functional groups is necessary.

Mechanism of Action

The compound acts by protecting the amino and hydroxyl groups, preventing them from participating in unwanted side reactions during multi-step synthesis processes. The tert-butyloxycarbonyl group is removed under acidic conditions, while the triisopropylsilyl group is removed using fluoride ions. These deprotection steps reveal the functional groups, allowing them to participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(t-Butoxycarbonylamino)-2-hydroxypropyl Trimethylsilyl Ether: Similar in structure but uses a trimethylsilyl group instead of a triisopropylsilyl group.

    3-(t-Butoxycarbonylamino)-2-hydroxypropyl tert-Butyldimethylsilyl Ether: Uses a tert-butyldimethylsilyl group for protection.

Uniqueness

3-(t-Butoxycarbonylamino)-2-hydroxypropyl Triisopropylsilyl Ether is unique due to the combination of tert-butyloxycarbonyl and triisopropylsilyl protecting groups, which provide robust protection and can be selectively removed under specific conditions. This makes it particularly useful in complex synthetic routes where selective deprotection is required.

Properties

Molecular Formula

C17H37NO4Si

Molecular Weight

347.6 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-3-tri(propan-2-yl)silyloxypropyl]carbamate

InChI

InChI=1S/C17H37NO4Si/c1-12(2)23(13(3)4,14(5)6)21-11-15(19)10-18-16(20)22-17(7,8)9/h12-15,19H,10-11H2,1-9H3,(H,18,20)

InChI Key

NVDPEDLRJFHDDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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